molecular formula C19H34N2O2 B6049303 1-(2-cyclohexylethyl)-3-[(cyclopentylamino)methyl]-3-hydroxy-2-piperidinone

1-(2-cyclohexylethyl)-3-[(cyclopentylamino)methyl]-3-hydroxy-2-piperidinone

货号 B6049303
分子量: 322.5 g/mol
InChI 键: XUSOHJPFBLRAIX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-cyclohexylethyl)-3-[(cyclopentylamino)methyl]-3-hydroxy-2-piperidinone, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the inhibitory neurotransmitter GABA, and inhibition of this enzyme leads to increased GABA levels in the brain. CPP-115 has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.

作用机制

1-(2-cyclohexylethyl)-3-[(cyclopentylamino)methyl]-3-hydroxy-2-piperidinone inhibits GABA-AT, the enzyme responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, 1-(2-cyclohexylethyl)-3-[(cyclopentylamino)methyl]-3-hydroxy-2-piperidinone increases the levels of GABA in the brain, which can lead to reduced excitability and improved seizure control in animal models of epilepsy. The compound has also been shown to reduce drug-seeking behavior in animal models of addiction.
Biochemical and physiological effects:
1-(2-cyclohexylethyl)-3-[(cyclopentylamino)methyl]-3-hydroxy-2-piperidinone has been shown to increase GABA levels in the brain, which can lead to reduced excitability and improved seizure control in animal models of epilepsy. The compound has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, 1-(2-cyclohexylethyl)-3-[(cyclopentylamino)methyl]-3-hydroxy-2-piperidinone has been shown to have anxiolytic and antidepressant effects in animal models.

实验室实验的优点和局限性

One advantage of 1-(2-cyclohexylethyl)-3-[(cyclopentylamino)methyl]-3-hydroxy-2-piperidinone is its selectivity for GABA-AT, which reduces the potential for off-target effects. However, the compound has limited solubility in water, which can make it difficult to use in some experimental settings. In addition, the compound has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.

未来方向

There are several potential future directions for research on 1-(2-cyclohexylethyl)-3-[(cyclopentylamino)methyl]-3-hydroxy-2-piperidinone. One area of interest is the compound's potential therapeutic applications in epilepsy, addiction, anxiety, and depression. Further studies are needed to determine the safety and efficacy of 1-(2-cyclohexylethyl)-3-[(cyclopentylamino)methyl]-3-hydroxy-2-piperidinone in humans. In addition, research on the biochemical and physiological effects of 1-(2-cyclohexylethyl)-3-[(cyclopentylamino)methyl]-3-hydroxy-2-piperidinone may lead to a better understanding of the mechanisms underlying neurological and psychiatric disorders. Finally, the development of new synthesis methods for 1-(2-cyclohexylethyl)-3-[(cyclopentylamino)methyl]-3-hydroxy-2-piperidinone may improve its solubility and make it more accessible for use in experimental settings.

合成方法

1-(2-cyclohexylethyl)-3-[(cyclopentylamino)methyl]-3-hydroxy-2-piperidinone can be synthesized through a series of chemical reactions starting with 1,2-cyclohexanediol. The synthesis involves protection of the hydroxyl groups, followed by conversion to the corresponding mesylate and displacement with piperidine. The resulting intermediate is then coupled with cyclopentylamine to yield 1-(2-cyclohexylethyl)-3-[(cyclopentylamino)methyl]-3-hydroxy-2-piperidinone.

科学研究应用

1-(2-cyclohexylethyl)-3-[(cyclopentylamino)methyl]-3-hydroxy-2-piperidinone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. The compound has been shown to increase GABA levels in the brain, which can lead to reduced excitability and improved seizure control in animal models of epilepsy. 1-(2-cyclohexylethyl)-3-[(cyclopentylamino)methyl]-3-hydroxy-2-piperidinone has also been studied for its potential to reduce drug-seeking behavior in animal models of addiction.

属性

IUPAC Name

1-(2-cyclohexylethyl)-3-[(cyclopentylamino)methyl]-3-hydroxypiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N2O2/c22-18-19(23,15-20-17-9-4-5-10-17)12-6-13-21(18)14-11-16-7-2-1-3-8-16/h16-17,20,23H,1-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSOHJPFBLRAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN2CCCC(C2=O)(CNC3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。